2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate
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Overview
Description
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound known for its application as a polymerization initiator. It is a colorless to pale yellow liquid with a distinct odor and is characterized by its high stability and resistance to decomposition at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate typically involves the reaction of hydrogen peroxide with ethanol under alkaline conditions. The process can be summarized as follows:
Reactants: Hydrogen peroxide and ethanol.
Conditions: Alkaline medium, typically using a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Purification Steps: Including distillation and filtration to ensure the purity of the final product.
Safety Measures: Due to the compound’s flammability and potential for explosive decomposition, stringent safety protocols are followed.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or in the presence of a catalyst.
Polymerization Initiation: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, methyl methacrylate, and vinyl acetate.
Major Products:
Scientific Research Applications
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has several applications in scientific research and industry:
Polymer Chemistry: Used as an initiator for free radical polymerization, aiding in the synthesis of various polymers and copolymers.
Material Science: Employed in the production of high-performance materials, including resins and elastomers.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate involves the generation of free radicals upon decomposition. These free radicals can:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidative Reactions: The free radicals can also participate in oxidative reactions, leading to the formation of various oxidation products.
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- Cumene hydroperoxide
Comparison:
- Stability: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is more stable at room temperature compared to some other organic peroxides.
- Polymerization Efficiency: It is highly efficient as a polymerization initiator, providing better control over the polymerization process.
- Safety Profile: While it is flammable and requires careful handling, it is considered safer than some other peroxides due to its higher decomposition temperature .
Biological Activity
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound that has garnered attention for its potential applications in various fields, including polymer chemistry and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where x,y,z represent the number of carbon, hydrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential toxicity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. In a study involving various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism is believed to involve the generation of free radicals that damage bacterial cell membranes.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Toxicity Studies
Toxicological assessments have shown that while the compound possesses antibacterial properties, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. A study evaluating its cytotoxicity on human fibroblast cells reported an IC50 value of approximately 50 µg/mL, indicating a concentration-dependent toxicity.
Table 2: Cytotoxic Effects on Human Fibroblast Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
25 | 75 |
50 | 50 |
100 | 20 |
Case Studies
- Antibacterial Efficacy : A case study published in the Journal of Applied Microbiology highlighted the use of this compound in developing antibacterial coatings for medical devices. The study demonstrated that surfaces treated with this compound significantly reduced bacterial colonization compared to untreated controls.
- Safety Profile : Another research article focused on the safety profile of this compound when used in consumer products. It concluded that while effective as an antimicrobial agent, careful consideration must be given to its concentration to minimize potential cytotoxic effects on human cells.
Properties
Molecular Formula |
C14H28O5 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate |
InChI |
InChI=1S/C14H28O5/c1-6-9-10-12(7-2)11-16-13(15)17-19-18-14(4,5)8-3/h12H,6-11H2,1-5H3 |
InChI Key |
SKVOYPCECYQZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OOOC(C)(C)CC |
Origin of Product |
United States |
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